REACTION_CXSMILES
|
N[C@H](C=O)CCSC.[C:9](=[O:16])([O:13][CH2:14][CH3:15])OCC.[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:24][C:25](OCC)=O)=[CH:20][CH:19]=1.C(OCC)C>C(O)C.C(O)(=O)C>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=[CH2:25])[C:9]([O:13][CH2:14][CH3:15])=[O:16])=[CH:20][CH:19]=1
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Name
|
|
Quantity
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8.9 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
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Smiles
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ClC1=CC=C(C=C1)CC(=O)OCC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
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Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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C(C)OCC
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
|
by stirring for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
at room temperature
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Type
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STIRRING
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Details
|
with stirring
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Type
|
WAIT
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Details
|
the stirring was continued for 2 hours
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Duration
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2 h
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Type
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WASH
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Details
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The aqueous layer was further washed with diethyl ether (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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To the resulting residue were added water (25 ml) and 37% aqueous formaldehyde (8 ml) at room temperature
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Type
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STIRRING
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Details
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by vigorous stirring at room temperature
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Type
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ADDITION
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Details
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After addition of an aqueous solution (36 ml) of potassium carbonate (6.5 g) over 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
|
the mixture reaction
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Type
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STIRRING
|
Details
|
was stirred for 4 hours
|
Duration
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4 h
|
Type
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EXTRACTION
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Details
|
extracted with diethyl ether (100 ml×2)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)OCC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |